![molecular formula C21H20FN3O4 B4520660 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorobenzyl)acetamide](/img/structure/B4520660.png)
2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorobenzyl)acetamide
Overview
Description
2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorobenzyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazinone core, a dimethoxyphenyl group, and a fluorobenzyl acetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorobenzyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: This step involves the cyclization of a suitable hydrazine derivative with a diketone or ketoester to form the pyridazinone ring.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable dimethoxybenzene derivative reacts with the pyridazinone intermediate.
Attachment of the Fluorobenzyl Acetamide Moiety: This step involves the acylation of the pyridazinone intermediate with a fluorobenzyl acetamide derivative under appropriate conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group and pyridazinone ring are susceptible to hydrolysis under acidic or basic conditions:
Reaction Type | Conditions | Products | Mechanistic Notes |
---|---|---|---|
Acidic Hydrolysis | HCl (6M), reflux | 3-(3,4-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine-2-carboxylic acid + 3-fluorobenzylamine | Protonation of the amide carbonyl enhances electrophilicity, leading to cleavage. |
Basic Hydrolysis | NaOH (2M), 80°C | Pyridazinone carboxylate salt + 3-fluorobenzylamine | Nucleophilic hydroxide attack at the carbonyl carbon. |
Nucleophilic Substitution at the Fluorine Site
The 3-fluorobenzyl group may participate in nucleophilic aromatic substitution (NAS):
Reagent | Conditions | Product | Yield |
---|---|---|---|
NaOMe/MeOH | Reflux, 12 hrs | 3-methoxybenzyl derivative | ~45% |
NH₃ (aq.) | 100°C, sealed tube | 3-aminobenzyl derivative | 30–35% |
Note: Steric hindrance from the dimethoxyphenyl group reduces reaction rates compared to simpler fluorinated analogs.
Oxidation and Reduction
The pyridazinone core exhibits redox activity:
Demethylation of Dimethoxy Groups
Reagent | Conditions | Product |
---|---|---|
BBr₃ | CH₂Cl₂, −78°C → RT | Catechol derivative (free -OH groups) |
Amide Bond Modification
Reagent | Product |
---|---|
LiAlH₄ | Corresponding amine (N-(3-fluorobenzyl)ethylenediamine) |
SOCl₂ | Acid chloride intermediate (for further derivatization) |
Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol induces:
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C-F Bond Cleavage : Generates a benzyl radical, leading to dimerization or hydrogen abstraction products.
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Pyridazinone Ring Rearrangement : Forms isoindole derivatives in trace amounts (≤5%).
Experimental Challenges
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Low Solubility : Polar aprotic solvents (DMF, DMSO) are required for homogeneous reactions.
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Steric Hindrance : Bulkier substituents reduce accessibility to reactive sites, necessitating harsh conditions.
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Byproduct Formation : Competing reactions at multiple functional groups complicate purification .
Scientific Research Applications
2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorobenzyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- **2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-fluorobenzyl)acetamide
- **2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-chlorobenzyl)acetamide
- **2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methylbenzyl)acetamide
Uniqueness
The uniqueness of 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorobenzyl)acetamide lies in its specific combination of functional groups and its structural configuration. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorobenzyl)acetamide is a pyridazine derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Research indicates that pyridazine derivatives often interact with various biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative pathways. Specifically, studies have shown that compounds similar to this compound can inhibit key inflammatory mediators such as TNF-α and IL-6 in microglial cells .
Pharmacological Effects
- Anti-inflammatory Activity :
- Neuroprotective Properties :
- Antiviral Activity :
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anti-inflammatory | Inhibition of TNF-α release | |
Neuroprotection | Modulation of neurotrophic signaling | |
Antiviral | Activity against HAV |
In Vivo Studies
In vivo studies have shown that pyridazine derivatives can significantly reduce inflammation in animal models. For instance, a study demonstrated that treatment with a similar compound resulted in over 90% reduction in parasite burdens in murine models infected with Toxoplasma gondii . This highlights the compound's potential therapeutic applications beyond just anti-inflammatory effects.
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(3-fluorophenyl)methyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4/c1-28-18-8-6-15(11-19(18)29-2)17-7-9-21(27)25(24-17)13-20(26)23-12-14-4-3-5-16(22)10-14/h3-11H,12-13H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNGZPOJOATODA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=CC=C3)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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